2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2703781-56-8 |
|---|---|
Molecular Formula |
C9H16ClNO3 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-13-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
WETHKSJOEDGAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(OC2)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Deprotection of Tert-Butyl Carbamate Intermediates
Comparative Analysis of Reaction Conditions
Method 1 offers higher efficiency and simpler workup, whereas Method 2 provides a modular approach for functionalizing the spirocyclic core. The lower yield in Method 2 reflects challenges in multi-step cyclization and protective group management.
Critical Role of Acid Catalysts in Cyclization
Hydrogen chloride and pyridinium p-toluenesulfonate are pivotal in forming the spirocyclic architecture and hydrochloride salt. In Method 1, HCl simultaneously deprotects the tert-butyl carbamate and protonates the amine, directly yielding the hydrochloride salt. In contrast, Method 2 employs pyridinium p-toluenesulfonate for ketone deprotection, necessitating a separate acidification step to form the hydrochloride. US Patent 5,118,687 further validates the use of hydrogen halides for spirocyclic cyclization, suggesting that HCl gas in ethers or acetic acid could enhance reaction rates.
Challenges in Introducing the Carboxylic Acid Moiety
While the reviewed methods focus on amine and ether functionalities, introducing the carboxylic acid group at position 3 requires additional steps. A plausible strategy involves:
-
Nitrile Hydrolysis : Subjecting 8-cyano intermediates (e.g., from Method 2) to acidic or basic hydrolysis (e.g., H2SO4/H2O or NaOH/H2O2) to convert the nitrile to a carboxylic acid.
-
Ester Saponification : If a methyl or ethyl ester is present at position 3, treatment with aqueous HCl or LiOH could yield the free acid.
These modifications would need optimization to prevent ring-opening or decarboxylation.
Industrial-Scale Considerations
Method 1’s use of Amberlyst 26 resin and dichloromethane poses scalability challenges due to solvent volume and resin costs. Method 2’s reliance on Raney nickel and high-pressure hydrogenation requires specialized equipment. For bulk synthesis, continuous flow systems with immobilized catalysts and in-line HCl generation could improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new pesticides and fungicides.
Mechanism of Action
The mechanism of action of 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Heteroatom Positional Isomerism : Swapping oxa/aza positions (e.g., 2-oxa-8-aza vs. 8-oxa-1-aza) alters dipole moments and hydrogen-bonding capacity, impacting solubility and target interaction .
- Sulfur Substitution (8-Thia) : The thia analog exhibits higher molecular weight and melting point due to sulfur’s larger atomic radius and stronger intermolecular forces .
Industrial and Commercial Relevance
- Suppliers : The target compound and analogs (e.g., 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid HCl) are marketed by Enamine Ltd and CymitQuimica as building blocks for drug discovery .
- Cost Considerations : Fluorinated and sulfur-containing analogs are typically more expensive due to complex synthesis (e.g., $1,224/g for 3D-APD14456 in ) .
Biological Activity
2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (CAS Number: 2703781-56-8) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory effects, supported by relevant research findings and data.
The molecular formula of this compound is , with a molecular weight of 221.68 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNO₃ |
| Molecular Weight | 221.68 g/mol |
| CAS Number | 2703781-56-8 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-oxa-8-azaspiro[4.5]decane derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated potent antibacterial activity against various strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria. Such activities are crucial in addressing multidrug-resistant (MDR) bacterial infections .
Cytotoxic Effects
Research has shown that certain spirocyclic compounds can exert cytotoxic effects on cancer cell lines. A study focusing on the cytotoxicity of related compounds revealed that they could inhibit cell proliferation in various cancer types, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme are valuable in managing diabetes by delaying carbohydrate absorption. The binding affinity of related compounds was noted to be lower than that of acarbose, a well-known α-glucosidase inhibitor, indicating promising potential for therapeutic use .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in 2023 assessed the antimicrobial properties of several spirocyclic derivatives, including those similar to 2-oxa-8-azaspiro[4.5]decane. The results showed effective inhibition against MDR strains with minimal inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL .
- Cytotoxicity Assessment : In vitro studies demonstrated that spirocyclic compounds exhibited IC50 values in the micromolar range against several cancer cell lines, indicating a potential role as anticancer agents .
- α-Glucosidase Inhibition : A comparative study highlighted the α-glucosidase inhibitory activity of spirocyclic compounds, showing that they could effectively reduce glucose levels post-meal in diabetic models, with IC50 values significantly lower than those of conventional inhibitors like acarbose .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via two main routes:
- Route 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions, followed by HCl addition to form the hydrochloride salt .
- Route 2 : Acid hydrolysis of N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, with tetrahydropyran-4-carbonitrile as a key intermediate .
- Optimization : Yield (65–89%) depends on temperature control (20–80°C) and stoichiometric ratios of epoxide/amine precursors. LCMS and NMR are critical for monitoring reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this spirocyclic compound?
- Analytical Workflow :
- 1H/13C NMR : Confirms spirocyclic rigidity via distinct splitting patterns (e.g., δ = 4.39 ppm for spiro-connected protons in DMSO-d6) .
- LCMS : Validates molecular weight ([M + H]+ 220.2) and detects impurities .
- X-ray Crystallography : Resolves conformational ambiguity in the bicyclic system, though limited by hydrochloride salt hygroscopicity .
Q. What are the reported biological activities of this compound, and which enzyme systems are targeted?
- Key Activities :
- Carbonic Anhydrase Inhibition : IC₅₀ = 12–18 µM, attributed to interactions with zinc-binding motifs in the enzyme active site .
- Anticancer Activity : Moderate cytotoxicity (IC₅₀ = 50–75 µM) in HeLa and MCF-7 cell lines via apoptosis induction .
- Comparative Data : Outperforms analogs like 2,7-diazaspiro[4.5]decane in enzyme inhibition due to its oxa-aza hybrid ring system .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in large-scale production?
- Challenges : Scalability issues arise from side reactions (e.g., epoxide ring-opening by water).
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves purity (>95%) .
- Flow Chemistry : Minimizes intermediate degradation by maintaining precise temperature/pH control .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Case Study : Discrepancies in acetylcholinesterase inhibition (IC₅₀ = 8–25 µM) arise from assay conditions (e.g., pH, substrate concentration).
- Methodological Adjustments :
- Standardized Assays : Use Ellman’s method with fixed DTNB concentration (0.3 mM) and pH 8.0 buffer .
- Docking Studies : Validate binding poses (e.g., hydrogen bonding with Ser203 in acetylcholinesterase) to explain variability .
Q. What structural modifications enhance selectivity for fatty acid amide hydrolase (FAAH) over carbonic anhydrase?
- SAR Insights :
- Modification : Introducing tert-butyl groups at position 8 increases FAAH affinity (Ki = 0.8 nM) by enhancing hydrophobic interactions .
- Trade-offs : Bulkier substituents reduce solubility, requiring co-solvents (e.g., DMSO >10%) in biological assays .
Q. How does the spirocyclic scaffold influence pharmacokinetic properties compared to linear analogs?
- Key Findings :
- Metabolic Stability : The rigid spiro structure reduces CYP450-mediated oxidation (t₁/₂ = 4.2 hours vs. 1.5 hours for linear analogs) .
- Bioavailability : LogP = 1.2 (vs. 2.5 for non-spiro analogs) improves aqueous solubility but limits blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
